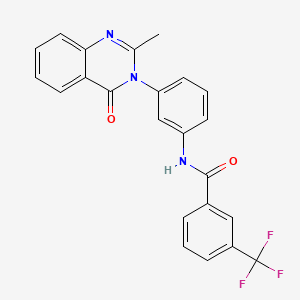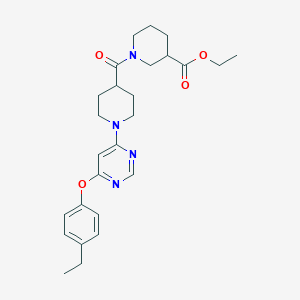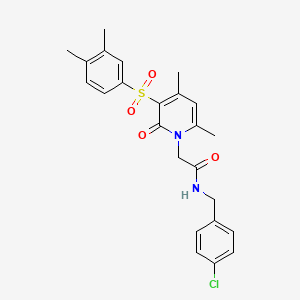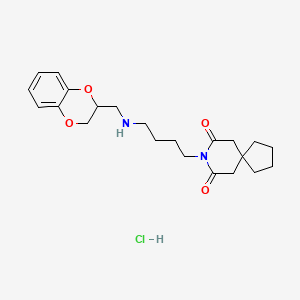
N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-3-(三氟甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide" is a derivative of quinazoline, a heterocyclic compound with a structure that includes a benzene ring fused to a pyrimidine ring. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including anticancer properties. The compound is likely to possess interesting chemical and biological characteristics due to the presence of the trifluoromethyl group and the quinazolin-4(3H)-one moiety.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves the condensation of anthranilic acid derivatives with various reagents. For instance, 6- and 7-nitro-2-benzyl-3H-4-ketoquinazolines and their derivatives can be prepared by condensing nitro derivatives of -4H-3,1-benzoxazin-4-one with ammonia, methylamine, and aniline . Similarly, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides can be synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate trifluoromethyl and methyl groups into the starting materials.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which could influence its biological interactions . The presence of substituents like the trifluoromethyl group can significantly affect the molecular conformation and, consequently, the pharmacological properties of the compound.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, nitro-quinazolines can yield benzoyl derivatives upon oxidation and phenylstyryl derivatives when reacted with benzaldehyde . Alkylation of dihydroquinazolines can occur at nitrogen atoms, leading to the formation of respective amides . These reactions are indicative of the reactivity of the quinazoline nucleus and its potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems. The presence of the 4-oxoquinazolin-3(4H)-yl moiety could also contribute to the compound's ability to interact with biological targets, such as enzymes or receptors, which is often reflected in their cytotoxic, antimicrobial, and anti-inflammatory activities .
科学研究应用
合成和化学应用
喹唑啉酮衍生物因其多功能的化学性质而被广泛探索,可以合成多种化合物。例如,Reimlinge、Billiau 和 Lingier (1976) 的研究讨论了由 N-(二氯亚甲基)苯甲酰胺衍生物合成缩合三嗪和三唑,展示了喹唑啉酮结构在创建具有在材料科学和制药等各个领域潜在应用的复杂杂环化合物方面的潜力 (Reimlinge, Billiau, & Lingier, 1976)。
潜在的生物活性
喹唑啉酮衍生物因其生物活性而受到研究,为 N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)-3-(三氟甲基)苯甲酰胺 在生物医学研究中的潜在应用提供了见解:
- 抗菌剂:Desai、Dodiya 和 Shihora (2011) 合成了一系列喹唑啉酮和噻唑烷酮衍生物,并筛选了它们的抗菌和抗真菌活性,表明喹唑啉酮衍生物在开发新的抗菌剂中具有潜在应用 (Desai, Dodiya, & Shihora, 2011)。
- 抗肿瘤剂:Bavetsias 及其同事 (2002) 研究了喹唑啉-4-酮抗肿瘤剂的水溶性类似物,突出了喹唑啉酮衍生物在癌症研究中的作用及其在改善药物溶解度和功效方面的潜力 (Bavetsias et al., 2002)。
属性
IUPAC Name |
N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O2/c1-14-27-20-11-3-2-10-19(20)22(31)29(14)18-9-5-8-17(13-18)28-21(30)15-6-4-7-16(12-15)23(24,25)26/h2-13H,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJGDBYKAXSZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)
![6-Amino-3-methyl-4-nonyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2508152.png)


![4-{[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenesulfonamide](/img/structure/B2508156.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)
![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)
![2-[(1E)-[2-(3-benzylquinoxalin-2-yl)hydrazin-1-ylidene]methyl]-4-methoxyphenol](/img/structure/B2508170.png)